molecular formula C17H23NO3 B10754155 L-Hyoscyamine (Standard) CAS No. 912642-93-4

L-Hyoscyamine (Standard)

Cat. No.: B10754155
CAS No.: 912642-93-4
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-VFSICIBPSA-N
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Description

Hyoscyamine, a tropane alkaloid (TA), is a secondary metabolite predominantly found in plants of the Solanaceae family, such as Hyoscyamus niger, Datura stramonium, and Atropa belladonna. It is a chiral compound with two stereoisomers: the pharmacologically active S-(–)-hyoscyamine and the less potent R-(+)-hyoscyamine . The S-isomer is unstable and racemizes into atropine, a 1:1 racemic mixture of both isomers, which is more stable and widely used in clinical settings . Hyoscyamine exhibits anticholinergic activity by competitively inhibiting muscarinic acetylcholine receptors (mAChRs), particularly M3 receptors, leading to applications in treating gastrointestinal spasms, Parkinsonian symptoms, and poisoning from cholinesterase inhibitors .

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
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InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
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InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-N
Source PubChem
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Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
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Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3
Source PubChem
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Molecular Formula

C17H23NO3
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DSSTOX Substance ID

DTXSID20941522, DTXSID80889335
Record name (3beta)-Hyoscyamine
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Molecular Weight

289.4 g/mol
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Solubility

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS
Record name Hyoscyamine
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Color/Form

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER

CAS No.

101-31-5, 912642-93-4
Record name Hyoscyamine [USP:BAN]
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Melting Point

108.5 °C
Record name Hyoscyamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hyoscyamine can be synthesized starting from 2,4-dihydroxy-5-methoxybenzaldehyde. The process involves adding a solvent and a catalyst, followed by a malonic acid compound to perform a heat preservation reaction at temperatures ranging from 0 to 300°C . The reaction mixture is then cooled, and the resulting solids are filtered and recrystallized using ethyl acetate to obtain pure hyoscyamine .

Industrial Production Methods: Industrial production of hyoscyamine often involves extraction from plants like Atropa belladonna. The extraction process typically includes liquid-liquid extraction or solid-phase extraction using conventional sorbents . These methods are preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Hyoscyamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of ®-littorine to (S)-hyoscyamine, which involves a cytochrome P450 enzyme .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hyoscyamine aldehyde and 3-hydroxylittorine .

Scientific Research Applications

Medical Applications

Hyoscyamine is widely used in clinical settings for its antispasmodic and antisecretory properties. Below are some of its key medical applications:

  • Gastrointestinal Disorders : Hyoscyamine is effective in treating conditions such as irritable bowel syndrome, diverticulitis, and pancreatitis. It reduces gastrointestinal motility and secretions, thereby alleviating symptoms like cramps and spasms .
  • Genitourinary Disorders : The compound is utilized to manage bladder spasms and urinary incontinence, particularly in pediatric patients .
  • Premedication : It is often administered prior to surgical procedures to minimize secretions and prevent bradycardia during anesthesia .
  • Antidote for Poisoning : Hyoscyamine can counteract the effects of cholinesterase inhibitors, making it a potential treatment for organophosphate poisoning .
  • Parkinson’s Disease : It may alleviate certain symptoms associated with Parkinson’s disease due to its ability to reduce excessive salivation and muscle rigidity .

Pharmacokinetics

Hyoscyamine is rapidly absorbed when administered orally or sublingually. Its half-life is approximately 3.5 hours, with most of the drug being excreted unchanged in urine .

Agricultural Applications

Recent studies have investigated hyoscyamine's role in agriculture, particularly in enhancing crop yield and quality:

  • Enhancing Alkaloid Production : Research indicates that applying nano-sized titanium dioxide can stimulate the biosynthesis of hyoscyamine in Hyoscyamus niger plants. This treatment resulted in increased levels of both hyoscyamine and scopolamine, suggesting a method for improving alkaloid yields in medicinal plants .
  • Antioxidant Properties : Hyoscyamine has been shown to activate antioxidant enzymes in treated plants, enhancing their resilience against environmental stressors .

Toxicological Applications

Hyoscyamine's role extends into toxicology, particularly in developing screening methods for exposure to anticholinergic substances:

  • Screening Tools : Hyoscyamine has been evaluated as part of interlaboratory validation studies aimed at creating rapid screening tests for cholinergic toxicity. These tests could provide critical information on exposure levels to harmful substances like pesticides .

Case Studies

  • Intravenous Antispasmodic Use :
    A study demonstrated that intravenous administration of hyoscyamine sulfate significantly reduced cecal intubation time during colonoscopy procedures. Patients reported higher comfort levels and a willingness to undergo repeat procedures compared to those not receiving the drug .
  • Agricultural Enhancement :
    In a controlled trial involving Hyoscyamus niger, plants treated with varying concentrations of titanium dioxide nanoparticles showed marked increases in both antioxidant enzyme activity and alkaloid content. The optimal concentration for maximizing hyoscyamine production was identified as 40 mg/l .

Comparison with Similar Compounds

Chemical Structure and Stereochemistry

Hyoscyamine (C₁₇H₂₃NO₃) consists of a tropane ring fused to a phenylpropanoate ester. Its stereochemistry critically determines pharmacological potency:

  • S-(–)-hyoscyamine : 30–300 times more potent than the R-(+)-isomer due to higher affinity for mAChRs .
  • R-(+)-hyoscyamine : Minimal receptor binding, contributing to reduced efficacy .

Atropine, the racemic form, lacks stereoselectivity but is preferred in medicine due to stability. Scopolamine (C₁₇H₂₁NO₄), a structural analog, differs by an epoxy group at C6–C7, enhancing its blood-brain barrier penetration and central nervous system (CNS) effects .

Key Enzymatic Steps

Hyoscyamine Synthesis : Derived from ornithine via putrescine, catalyzed by ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT) .

Conversion to Scopolamine : Mediated by hyoscyamine-6β-hydroxylase (H6H), which hydroxylates hyoscyamine and forms the epoxide .

Iron Dependency

Iron deficiency disrupts H6H activity, reducing scopolamine production while preserving hyoscyamine levels. In Hyoscyamus albus, Fe-deficient roots showed a 40% drop in scopolamine but only a 15% decrease in hyoscyamine .

Genetic Regulation

Overexpression of PMT and H6H genes enhances alkaloid yields. For example, H6H overexpression in Duboisia hairy roots increased scopolamine by 300% while maintaining hyoscyamine levels .

Pharmacological Comparison with Atropine and Scopolamine

Parameter Hyoscyamine Atropine Scopolamine
Stereochemistry S-(–)-isomer (active) Racemic mixture S-(–)-isomer (active)
Receptor Affinity High for M3 receptors Moderate High for M1/M3
CNS Penetration Limited Low High (due to lipophilicity)
Clinical Use GI disorders, renal colic Bradycardia, organophosphate poisoning Motion sickness, CNS disorders
Stability Unstable (racemizes) Stable Stable
Potency 1× (baseline) 0.5× (racemic) 2–4× (CNS effects)

Cardiovascular Effects

Atropine and scopolamine exhibit dose-dependent cardiovascular actions, with atropine increasing heart rate at low doses (0.5 mg) and scopolamine causing bradycardia at higher doses .

Abuse Potential

Hyoscyamine’s hallucinogenic properties, as seen in Asthmador misuse, resemble scopolamine’s CNS effects but with slower metabolism of the R-isomer .

Production and Accumulation in Plants

Tissue-Specific Accumulation

  • Roots vs. Leaves : Hyoscyamus reticulatus roots contain 0.056% hyoscyamine, compared to 0.036% in leaves .
  • EMS Mutagenesis : 0.03% EMS treatment in H. niger increased hyoscyamine to 0.0344 µg/g (control: 0.0139 µg/g) .

Analytical Methods

Method Column/Detector Limit of Detection (LOD) Application Reference
GC-MS Capillary column 3.125 µg/mL Quantification in plant tissues
HPLC Primesep 200, UV 270 nm 0.01 µg/g Pharmaceutical analysis
LC-MS C18 column, ESI-MS 0.1 ng/mL Biosynthetic intermediates

Clinical Efficacy and Limitations

  • Dosage : Typical doses range from 0.25–0.5 mg orally, with extended-release formulations (0.375 mg) for sustained action .

Biological Activity

Hyoscyamine is a tropane alkaloid primarily derived from plants in the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. It exhibits significant biological activity, particularly as an anticholinergic agent. This article explores the biological activity of hyoscyamine, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

Hyoscyamine is known for its competitive antagonism at muscarinic acetylcholine receptors (mAChRs), which are critical in various physiological processes. The key pharmacological effects include:

  • Gastrointestinal Effects : Reduces motility and secretions in the gastrointestinal tract, making it effective for treating conditions like irritable bowel syndrome and peptic ulcers.
  • Cardiovascular Effects : Increases heart rate by antagonizing M2 receptors located in the sinoatrial node and atrioventricular node.
  • Respiratory Effects : Causes bronchodilation by blocking M3 receptors in the bronchial smooth muscle.

The following table summarizes the key actions of hyoscyamine on different muscarinic receptors:

Receptor TypeEffectLocation
M1Cognitive impairmentCentral nervous system
M2Increased heart rateSinoatrial and atrioventricular nodes
M3Reduced peristalsis, bronchodilationSmooth muscle
M4Modulation of neurotransmitter releaseCentral nervous system
M5Modulation of cognitive functionsCentral nervous system

Hyoscyamine's mechanism involves binding to mAChRs, leading to various physiological responses. The drug's selectivity for different receptor subtypes accounts for its diverse effects:

  • Cognitive Effects : Antagonism at M1, M4, and M5 receptors can lead to cognitive deficits, which is a concern in elderly patients or those with pre-existing cognitive impairments .
  • Gastrointestinal Relief : By blocking M3 receptors, hyoscyamine reduces smooth muscle contractions and secretions, alleviating symptoms of gastrointestinal disorders .

Case Studies and Research Findings

  • Elicitation Studies : A study by Pitta-Alvarez et al. (2000) demonstrated that elicitation with calcium chloride and hemicellulase significantly increased hyoscyamine production in hairy root cultures of Brugmansia candida. This study highlighted the potential for enhanced alkaloid production through biotechnological methods .
  • Antioxidant Activity : Research indicated that hyoscyamine possesses antioxidant properties. A study published in 2017 evaluated the antioxidant activity alongside the production of hyoscyamine and scopolamine from H. reticulatus hairy root cultures treated with iron oxide nanoparticles. Results showed a fivefold increase in hyoscyamine production under optimal conditions .
  • Clinical Applications : Hyoscyamine has been effectively used to manage functional gastrointestinal disorders, biliary colic, and acute rhinitis. Its application in clinical settings demonstrates its utility as a therapeutic agent despite potential side effects such as dry mouth and blurred vision due to its anticholinergic properties .

Safety and Side Effects

While hyoscyamine is generally well-tolerated, it can cause adverse effects due to its systemic action on cholinergic pathways:

  • Common Side Effects : Dry mouth, blurred vision, constipation, urinary retention.
  • Serious Risks : Cognitive impairment in sensitive populations (e.g., elderly patients) due to central nervous system penetration.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for quantifying hyoscyamine in plant tissues?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with external standardization. Calibration curves for hyoscyamine should be generated using certified reference standards, and peak areas should be measured for quantification. For example, a C18 column with a mobile phase of acetonitrile:water (adjusted for pH) is effective, as demonstrated in studies on Hyoscyamus niger . Replicate extractions (≥3) are critical to account for biological variability.

Q. How do calcium fertilization treatments influence hyoscyamine accumulation in Hyoscyamus nigrum?

  • Methodological Answer : Apply calcium treatments (e.g., 0–200 mg/L Ca²⁺) in a completely randomized design (CRD) with three replications. Analyze hyoscyamine content via HPLC and compare means using ANOVA followed by Duncan’s multiple range test (P < 0.05). Studies show that optimal calcium levels enhance tropane alkaloid biosynthesis by stabilizing cell membranes and upregulating precursor availability .

Q. What statistical approaches are suitable for analyzing hyoscyamine content variations across plant accessions?

  • Methodological Answer : Use SAS or R software to perform ANOVA on hyoscyamine and scopolamine concentrations. Duncan’s test or Tukey’s HSD can identify significant differences between accessions. For example, chemotype classification (e.g., high vs. low hyoscyamine producers) requires partitioning variance across biological replicates and environmental factors .

Advanced Research Questions

Q. How can metabolic engineering enhance hyoscyamine-derived alkaloid production in plant cultures?

  • Methodological Answer : Overexpress H6H (hyoscyamine 6β-hydroxylase) and PMT (putrescine methyltransferase) genes in hairy root cultures. Validate via qRT-PCR and quantify alkaloids using GC-MS or HPLC. Ethyl methanesulfonate (EMS) mutagenesis (e.g., 0.03% EMS) can further increase yields by inducing overexpression of these genes, as shown in Hyoscyamus niger .

Q. What methodologies elucidate the regioselectivity of hyoscyamine 6β-hydroxylase (H6H) in scopolamine biosynthesis?

  • Methodological Answer : Combine X-ray crystallography (e.g., 1.8 Å resolution structures of H6H from Datura metel) with quantum mechanics/molecular mechanics (QM/MM) calculations. Key residues like Glu-116 (interacts with the tropane tertiary amine) and Tyr-326 (CH-π bonding with the phenyl ring) dictate C6 hydroxylation over C7. Mutagenesis studies validate these interactions .

Q. How can enantiomeric ratios of hyoscyamine be determined in plant extracts without chiral HPLC?

  • Methodological Answer : Use ¹³C NMR with a chiral shift reagent (e.g., Yb(hfc)₃) and trifluoroacetic acid (TFA). Signals for C12 and C15 carbons split proportionally to enantiomeric excess. This method confirmed >98.5% S-(-)-hyoscyamine in Datura stramonium extracts, avoiding racemization during acid-base extraction .

Q. What non-aqueous solid-phase extraction (SPE) techniques improve hyoscyamine recovery from complex matrices?

  • Methodological Answer : Employ silica-based strong cation exchange (SCX) SPE columns. Precondition with methanol, load alkaloid-rich extracts, and elute with ammonia-methanol (pH 10). This method achieved 91–98% recovery of hyoscyamine from Scopolia tangutica with <2% RSD, validated via LC-MS .

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